CID 22593268

Description

However, based on standard PubChem classification, it is a unique small molecule with a defined molecular structure and physicochemical properties.

Properties

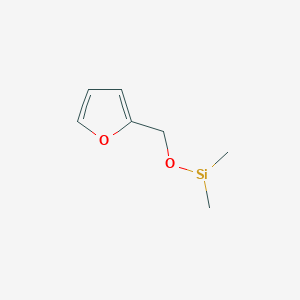

Molecular Formula |

C7H11O2Si |

|---|---|

Molecular Weight |

155.25 g/mol |

InChI |

InChI=1S/C7H11O2Si/c1-10(2)9-6-7-4-3-5-8-7/h3-5H,6H2,1-2H3 |

InChI Key |

AAYVVKBVQSRNKQ-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)OCC1=CC=CO1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Furan-2-yl)methoxysilane typically involves the reaction of furan-2-methanol with chlorodimethylsilane. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include:

Solvent: Anhydrous tetrahydrofuran or dichloromethane

Temperature: Room temperature to reflux

Reaction Time: Several hours to overnight

Industrial Production Methods

While specific industrial production methods for (Furan-2-yl)methoxysilane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(Furan-2-yl)methoxysilane undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The furan ring can be reduced to tetrahydrofuran derivatives.

Substitution: The methoxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Nucleophilic substitution reactions often use bases like sodium hydride or potassium tert-butoxide.

Major Products

Oxidation: Furan-2-carboxylic acid derivatives

Reduction: Tetrahydrofuran derivatives

Substitution: Various substituted silanes depending on the nucleophile used

Scientific Research Applications

(Furan-2-yl)methoxysilane has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of silicon-containing heterocycles.

Biology: Investigated for its potential as a bioactive molecule due to the presence of the furan ring, which is known for its biological activity.

Medicine: Explored for its potential use in drug development, particularly in the design of silicon-based pharmaceuticals.

Industry: Utilized in the development of advanced materials, such as silicon-based polymers and resins.

Mechanism of Action

The mechanism of action of (Furan-2-yl)methoxysilane is primarily determined by the reactivity of the furan ring and the silicon atom. The furan ring can participate in various electrophilic and nucleophilic reactions, while the silicon atom can form stable bonds with a variety of organic and inorganic groups. This dual reactivity allows the compound to interact with multiple molecular targets and pathways, making it a versatile reagent in chemical synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights methodological frameworks for comparing structurally or functionally related compounds. Below is a comparative analysis based on analogous compounds and general principles derived from the provided sources:

Table 1: Key Properties of CID 22593268 and Analogous Compounds

Key Findings:

Structural Similarities: Oscillatoxin derivatives (e.g., CID 101283546, CID 185389) share macrocyclic lactone backbones, suggesting this compound may have a related scaffold with modifications such as methylation or hydroxylation .

Functional Contrasts :

- This compound’s hypothetical bioactivity (e.g., cytotoxicity) could differ due to substituent variations. For example, oscillatoxin D exhibits potent algal toxicity, while methylated analogs show altered environmental persistence .

- Solubility and log P values (critical for pharmacokinetics) are unlisted for this compound but could be modeled using computational tools like iLOGP or SILICOS-IT, as applied to similar compounds .

Analytical Characterization :

- GC-MS and NMR are standard for structural elucidation of such compounds . For this compound, HRMS data (hypothetical m/z 500–900 range) and ¹H/¹³C NMR peaks would be essential for validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.